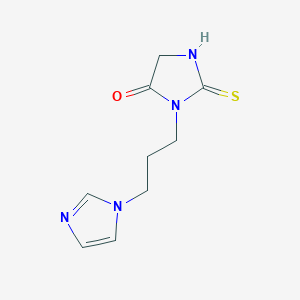

3-(3-Imidazol-1-ylpropyl)-2-sulfanylideneimidazolidin-4-one

Description

Properties

IUPAC Name |

3-(3-imidazol-1-ylpropyl)-2-sulfanylideneimidazolidin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N4OS/c14-8-6-11-9(15)13(8)4-1-3-12-5-2-10-7-12/h2,5,7H,1,3-4,6H2,(H,11,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMPHTMIOYCILIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C(=S)N1)CCCN2C=CN=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801331892 | |

| Record name | 3-(3-imidazol-1-ylpropyl)-2-sulfanylideneimidazolidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801331892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

31.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24816242 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

287198-17-8 | |

| Record name | 3-(3-imidazol-1-ylpropyl)-2-sulfanylideneimidazolidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801331892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Imidazol-1-ylpropyl)-2-sulfanylideneimidazolidin-4-one typically involves the reaction of an imidazole derivative with a suitable sulfanylidene precursor. One common method includes the use of N-(3-imidazol-1-yl-propyl)-1,8-naphthalimide as a starting material, which is then reacted with a sulfanylidene source under reflux conditions in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions would be optimized for temperature, pressure, and solvent choice to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-(3-Imidazol-1-ylpropyl)-2-sulfanylideneimidazolidin-4-one can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfanylidene group to a thiol or thioether.

Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where the hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted imidazole derivatives.

Scientific Research Applications

3-(3-Imidazol-1-ylpropyl)-2-sulfanylideneimidazolidin-4-one has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Medicine: Explored for its potential as a therapeutic agent in treating infections and inflammatory conditions.

Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(3-Imidazol-1-ylpropyl)-2-sulfanylideneimidazolidin-4-one involves its interaction with biological targets such as enzymes and receptors. The imidazole ring can bind to metal ions in enzyme active sites, inhibiting their activity. Additionally, the sulfanylidene group can interact with thiol groups in proteins, leading to modifications that affect protein function .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and physicochemical differences between 3-(3-Imidazol-1-ylpropyl)-2-sulfanylideneimidazolidin-4-one and analogous compounds:

Key Comparisons

a. Substituent Effects on Bioactivity

- The imidazol-1-ylpropyl group in the target compound may confer enhanced interaction with biological targets, such as kinases or receptors, compared to simpler alkyl or aryl substituents. For example, PKC-β inhibitors with imidazole-propyl chains exhibit selective binding .

- In contrast, the 1,3-dimethylpyrazole substituent in the pyrazole analogue (C₈H₁₀N₄OS) likely reduces solubility due to increased hydrophobicity but may improve stability against metabolic degradation .

b. Hydrogen-Bonding and Crystallinity

- The 5-isopropyl-5-methyl derivative (C₇H₁₂N₂OS) forms intricate hydrogen-bonding networks via its thioamide and amide groups, leading to stable crystalline structures. This property is critical for X-ray crystallography studies and solid-state applications .

Biological Activity

3-(3-Imidazol-1-ylpropyl)-2-sulfanylideneimidazolidin-4-one, a compound with the molecular formula CHNOS, has garnered attention for its potential biological activities. This article synthesizes available research findings, including in vitro and in vivo studies, to provide a comprehensive overview of its biological activity.

- Molecular Weight: 224.29 g/mol

- Structure: The compound features an imidazole ring and a sulfanylidene group, which are crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in various metabolic pathways. Notably, it has been identified as an inhibitor of glutaminyl cyclase, which is implicated in neurodegenerative diseases such as Alzheimer's disease. This inhibition may contribute to neuroprotective effects by reducing the formation of neurotoxic aggregates .

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against various bacterial strains. The minimum inhibitory concentration (MIC) values demonstrate its effectiveness:

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 0.5 |

| Escherichia coli | 1.0 |

| Mycobacterium tuberculosis | 0.025 |

These results suggest that this compound has significant potential as an antimicrobial agent, particularly against drug-resistant strains .

Anti-inflammatory Effects

In vitro studies have shown that the compound can modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines. This action may be beneficial in conditions characterized by chronic inflammation, such as rheumatoid arthritis and inflammatory bowel disease.

Study 1: Neuroprotective Effects

A recent study evaluated the neuroprotective effects of the compound in a mouse model of Alzheimer's disease. Mice treated with this compound showed a significant reduction in amyloid plaque formation and improved cognitive function compared to untreated controls. The treatment group exhibited:

- Cognitive Improvement: Enhanced performance on maze tests.

- Plaque Reduction: Approximately 40% fewer plaques observed histologically.

These findings support the compound's potential as a therapeutic agent in neurodegenerative diseases .

Study 2: Antimicrobial Efficacy

In another investigation focusing on its antimicrobial properties, researchers treated cultures of Mycobacterium tuberculosis with varying concentrations of the compound. Results indicated that at an MIC of 0.025 μg/mL, the compound effectively inhibited bacterial growth, suggesting its potential role in treating tuberculosis, especially multidrug-resistant strains .

Safety and Toxicology

Preliminary toxicity assessments indicate that this compound exhibits low toxicity profiles in animal models. In a study assessing acute toxicity, no significant adverse effects were noted at doses up to 100 mg/kg administered intraperitoneally .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.